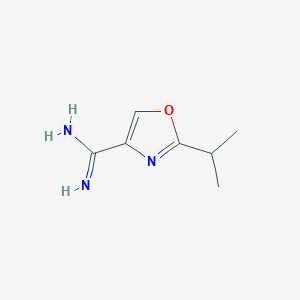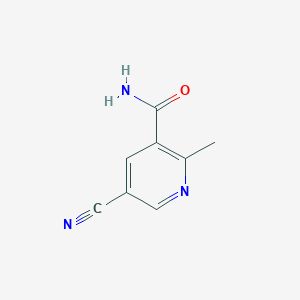
2,3-Diaminobutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Major Products:
Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.
Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
2,3-Diaminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.
1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.
1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.
Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Propiedades
IUPAC Name |
2,3-diaminobutane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)



![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
